molecular formula C14H14N2O2S B12501886 N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B12501886
M. Wt: 274.34 g/mol
InChI Key: FYLCGUCUAFTBBO-UHFFFAOYSA-N
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Description

N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring, a carboxamide group, and a methylsulfanyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide typically involves the reaction of 4-(methylsulfanyl)benzylamine with 6-oxo-1H-pyridine-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-2-carboxamide
  • N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-4-carboxamide
  • N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-quinoline-3-carboxamide

Uniqueness

N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a methylsulfanyl group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2S/c1-19-12-5-2-10(3-6-12)8-16-14(18)11-4-7-13(17)15-9-11/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18)

InChI Key

FYLCGUCUAFTBBO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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